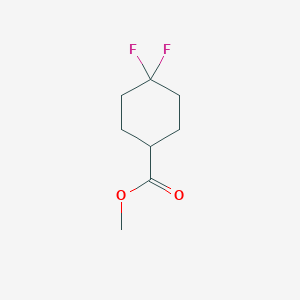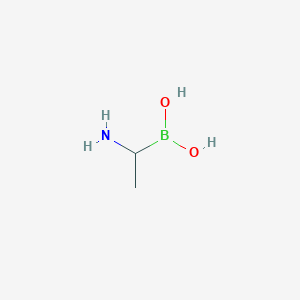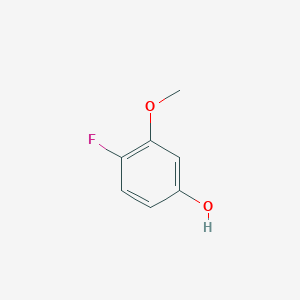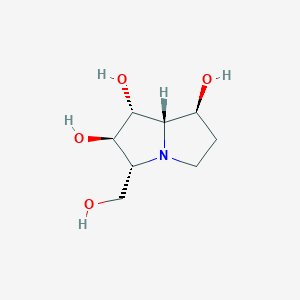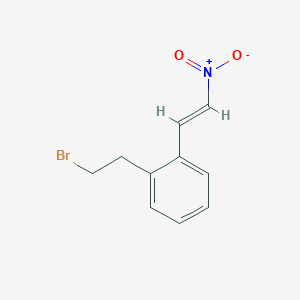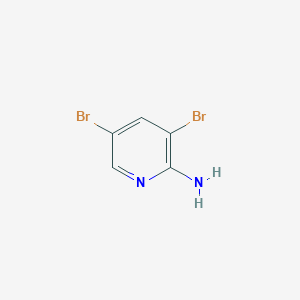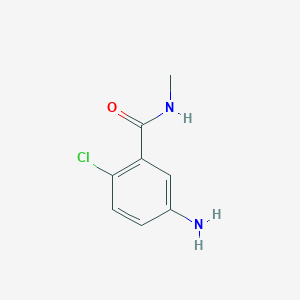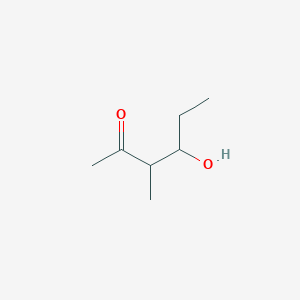
4-Hydroxy-3-methylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methylhexan-2-one, also known as Higenamine, is a naturally occurring compound found in several plants, including aconite, lotus, and Nandina domestica. It has been traditionally used in Chinese medicine for its bronchodilator and anti-inflammatory properties. Higenamine has gained significant attention in recent years due to its potential therapeutic properties and has been extensively studied for its physiological and biochemical effects.
作用機序
4-Hydroxy-3-methylhexan-2-one acts as a beta-adrenergic receptor agonist, which means it binds to and activates the beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
生化学的および生理学的効果
4-Hydroxy-3-methylhexan-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been shown to increase oxygen uptake and improve athletic performance.
実験室実験の利点と制限
One of the advantages of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its ability to activate the beta-adrenergic receptors in the body, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Additionally, 4-Hydroxy-3-methylhexan-2-one has been extensively studied and has a well-established safety profile. However, one of the limitations of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-Hydroxy-3-methylhexan-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 4-Hydroxy-3-methylhexan-2-one. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-3-methylhexan-2-one and its potential therapeutic applications. Finally, the development of more specific and selective beta-adrenergic receptor agonists could lead to the development of safer and more effective therapeutic agents.
合成法
4-Hydroxy-3-methylhexan-2-one can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the extraction of the compound from the plant sources, followed by purification and isolation. The chemical synthesis of 4-Hydroxy-3-methylhexan-2-one involves the use of various chemical reagents and solvents to convert the starting materials into the desired compound.
科学的研究の応用
4-Hydroxy-3-methylhexan-2-one has been extensively studied for its potential therapeutic properties in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. It has been shown to have bronchodilator properties, which make it a potential treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. 4-Hydroxy-3-methylhexan-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its positive inotropic and chronotropic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been studied for its potential use in sports medicine due to its ability to increase oxygen uptake and improve athletic performance.
特性
CAS番号 |
116530-49-5 |
|---|---|
製品名 |
4-Hydroxy-3-methylhexan-2-one |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3 |
InChIキー |
KOFQZZHOSWGVHP-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
正規SMILES |
CCC(C(C)C(=O)C)O |
同義語 |
2-Hexanone, 4-hydroxy-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




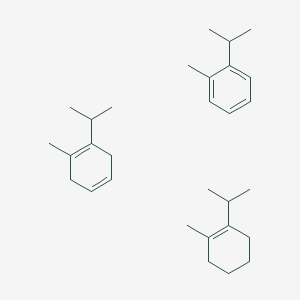

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
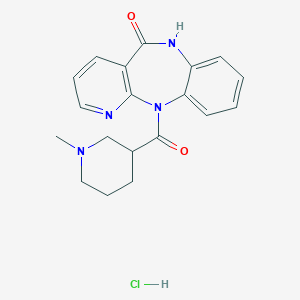
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
